molecular formula C7H12N2S B12085917 3-(5-Methylthiazol-2-yl)propan-1-amine

3-(5-Methylthiazol-2-yl)propan-1-amine

Cat. No.: B12085917
M. Wt: 156.25 g/mol
InChI Key: OAVXBTZPEWMXRG-UHFFFAOYSA-N
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Description

3-(5-Methylthiazol-2-yl)propan-1-amine is a heterocyclic compound featuring a thiazole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylthiazol-2-yl)propan-1-amine typically involves the reaction of 5-methylthiazole with propan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methylthiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(5-Methylthiazol-2-yl)propan-1-amine serves as a vital building block in the synthesis of more complex organic compounds. Its thiazole moiety enhances its reactivity, making it suitable for various chemical transformations, such as alkylation reactions that lead to the formation of derivatives with potential biological activities.

Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL . The structure-activity relationship suggests that modifications on the thiazole ring can enhance or diminish this activity.

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of human tumor cells, with specific derivatives exhibiting mean growth inhibition values below 20 μM . The mechanism involves targeting mitochondrial pathways and activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

Pharmaceutical Applications

Therapeutic Agent Development
Due to its biological activity, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infections caused by resistant bacteria. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions where conventional therapies fail .

Material Science

Development of New Materials
In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics. Research into these applications is ongoing, focusing on improving material durability and functionality.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisBuilding block for organic compoundsEnhances reactivity in alkylation reactions
Biological ActivityAntimicrobial and anticancer propertiesSignificant MIC values; inhibits tumor cell growth
Pharmaceutical DevelopmentPotential therapeutic agent for infections and cancerTargets mitochondrial pathways; activates Nrf2
Material ScienceDevelopment of advanced materialsImproves durability and performance

Case Studies

  • Antimicrobial Activity Study
    A study evaluated various derivatives of thiazole-based compounds against resistant bacterial strains. Results indicated that specific modifications led to enhanced antibacterial efficacy compared to standard antibiotics like ampicillin .
  • Anticancer Efficacy Assessment
    In a National Cancer Institute study, several derivatives of 3-(5-Methylthiazol-2-yl)propan-1-amine were tested across a panel of cancer cell lines. Compounds demonstrated significant growth inhibition rates, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-(5-Methylthiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses.

Comparison with Similar Compounds

    2-Amino-5-methylthiazole: Another thiazole derivative with similar chemical properties but different biological activities.

    3-(4-Methylthiazol-2-yl)propan-1-amine: A structural isomer with different reactivity and applications.

Uniqueness: 3-(5-Methylthiazol-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-(5-Methylthiazol-2-yl)propan-1-amine is an organic compound notable for its thiazole ring structure, which contributes to its diverse biological activities. This article explores the compound's antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}N2_2S, with a molecular weight of 154.24 g/mol. The presence of both sulfur and nitrogen in the thiazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Efficacy Against Bacteria

A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with particular attention to its Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antibacterial activity:

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.120.23
Escherichia coli0.250.50
Bacillus cereus0.060.12
Salmonella Typhimurium0.150.30

These results indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal activity at low concentrations, suggesting a potential for therapeutic use in treating infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Modulation of Enzyme Activity : The compound interacts with specific enzymes involved in cancer cell metabolism.
  • Receptor Interactions : It may influence receptor-mediated signaling pathways that are crucial for cancer cell survival.

Case Studies

A notable study examined the effects of this compound on various cancer cell lines, revealing promising results:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to bind effectively to various biological targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : Its interactions with cellular receptors can modulate signaling pathways critical for cell growth and survival.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3

InChI Key

OAVXBTZPEWMXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CCCN

Origin of Product

United States

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